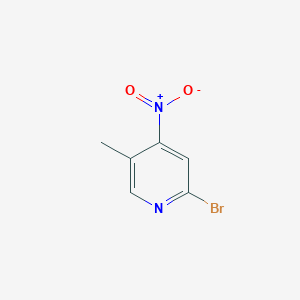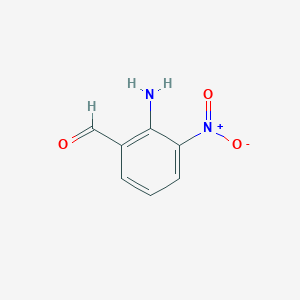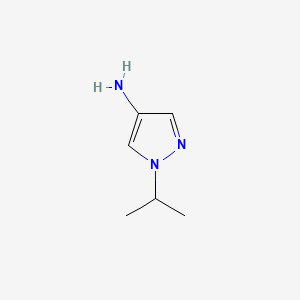
1-isopropyl-1H-pyrazol-4-amine
Übersicht
Beschreibung
1-Isopropyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. The isopropyl group attached to the pyrazole ring indicates the presence of a substituent that can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4-aryl-1-ethyl-7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one, a related compound, was reported using a one-pot reaction involving the condensation of aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and 1-ethylpyrazol-5-amine in the presence of molecular iodine as a metal-free catalyst . Although this synthesis does not directly pertain to 1-isopropyl-1H-pyrazol-4-amine, it provides insight into the types of reactions and conditions that can be used to synthesize pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for various substituents to be attached to the pyrazole core. In the case of isopropyl-substituted compounds, the steric bulk introduced by the isopropyl group can affect the molecule's reactivity. For example, the reactions of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones showed that the steric hindrance from the isopropylidene side chain prevented certain reactions from occurring . This suggests that the molecular structure of 1-isopropyl-1H-pyrazol-4-amine would also be influenced by the isopropyl group, potentially affecting its reactivity in a similar manner.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can vary widely depending on the substituents present. The study of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones revealed that these compounds did not undergo conjugate addition with thiols or piperidine due to steric hindrance . However, they did react with hydrazine derivatives to form different products, including isopropyl-hydrazones. Additionally, treatment with potassium cyanide yielded a stable conjugate addition product, and oxidation with hydrogen peroxide or m-chloroperbenzoic acid led to the formation of spiroepoxides . These findings indicate that the chemical reactivity of 1-isopropyl-1H-pyrazol-4-amine would likely be influenced by the presence of the isopropyl group and could exhibit a range of reactions depending on the reaction conditions and reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-isopropyl-1H-pyrazol-4-amine can be inferred from related compounds. The presence of the isopropyl group is likely to affect the compound's solubility, boiling point, and melting point. For example, the tautomeric nature of the conjugate addition product of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones in different solvents suggests that solvent interactions play a significant role in the physical properties of these compounds . Additionally, the use of isobutyraldehyde in the synthesis of isopropyl-substituted compounds indicates that the introduction of the isopropyl group can be achieved through condensation reactions with various CH acids . This information can be used to predict the behavior of 1-isopropyl-1H-pyrazol-4-amine in different chemical environments and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Yu et al. (2013) discusses the efficient synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, highlighting the simplicity and environmental friendliness of the process, which is promising for drug discovery applications (Yu et al., 2013).
- Wu et al. (2014) achieved intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones under mild conditions, demonstrating the potential of these compounds in drug modification (Wu et al., 2014).
Catalysis and Chemical Reactions
- The work by Shen et al. (2000) presents a versatile method for synthesizing pyrazoles and isoxazoles, demonstrating the efficiency and purity of the products, which are important in various chemical reactions (Shen et al., 2000).
- Majumder et al. (2009) utilized a titanium-catalyzed multicomponent coupling reaction for pyrazole synthesis, indicating the versatility of these compounds in complex organic syntheses (Majumder et al., 2009).
Bioactive Compounds and Pharmacology
- Titi et al. (2020) synthesized and characterized pyrazole derivatives, exploring their potential as antitumor, antifungal, and antibacterial agents, highlighting the diverse biological applications of these compounds (Titi et al., 2020).
- Díaz et al. (2012) reported the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists, showcasing the potential of these compounds in neurogenic and neuropathic pain management (Díaz et al., 2012).
Material Science and Other Applications
- Szlachcic et al. (2017) developed a method for synthesizing 1H-pyrazolo[3,4-b]quinolines with high fluorescence intensity, indicating their use in organic light-emitting diodes (Szlachcic et al., 2017).
- Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on iron corrosion in acidic media, demonstrating their potential as corrosion inhibitors (Chetouani et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXNVHXUPNHOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541640 | |
| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-1H-pyrazol-4-amine | |
CAS RN |
97421-16-4 | |
| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)
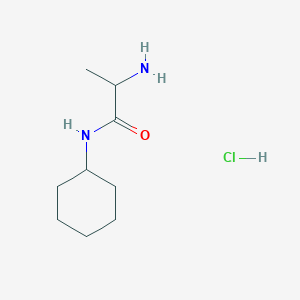
![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)

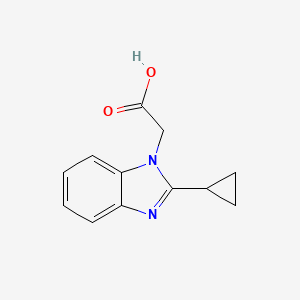
![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)

